molecular formula C24H14Cl2N2O3 B2605912 3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one CAS No. 865376-37-0

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one

Cat. No. B2605912
CAS RN: 865376-37-0
M. Wt: 449.29
InChI Key: QSRCJYWTLVMPDV-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .


Synthesis Analysis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique in organic chemistry, significantly enhancing the speed, efficiency, and selectivity of chemical reactions . In research, microwave irradiation has been employed to expedite the synthesis of quinazolinones, using water as an eco-friendly solvent and thereby adhering to the principles of green chemistry .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific chemical structure and the biological target they interact with. Some quinazolinones have been found to exhibit antimicrobial activity, while others have shown anticancer, anti-inflammatory, or anticonvulsant effects .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new quinazolinone derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O3/c1-30-20-8-4-5-13-11-17(24(29)31-22(13)20)23-27-19-10-9-14(25)12-16(19)21(28-23)15-6-2-3-7-18(15)26/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRCJYWTLVMPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one

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